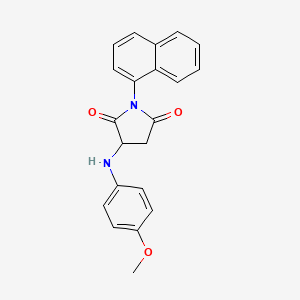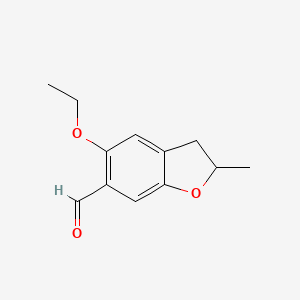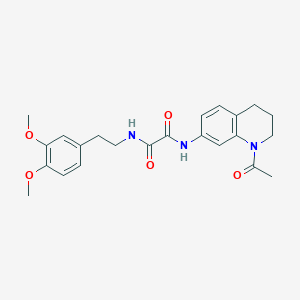
3-((4-Methoxyphenyl)amino)-1-(naphthalen-1-yl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((4-Methoxyphenyl)amino)-1-(naphthalen-1-yl)pyrrolidine-2,5-dione is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as MNP and is known for its unique molecular structure and potential applications in various research areas. In
Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine rings and their derivatives, including pyrrolidine-2,5-diones, play a crucial role in medicinal chemistry. The pyrrolidine scaffold is appreciated for its ability to explore pharmacophore space efficiently due to sp3-hybridization, contribute to stereochemistry, and increase three-dimensional coverage through a phenomenon known as “pseudorotation.” This versatility supports the design of bioactive molecules with target selectivity across various therapeutic areas. Pyrrolidine derivatives have been explored for their influence on biological activity by investigating structure-activity relationships (SARs) and the role of stereochemistry in drug design. Different stereoisomers and spatial orientations of substituents on the pyrrolidine ring can lead to varied biological profiles, emphasizing the importance of this scaffold in developing new therapeutic agents with diverse biological activities (Li Petri et al., 2021).
Formyl Peptide Receptor Modulators
Compounds featuring pyrrolidine-2,5-dione structures have been investigated for their potential as formyl peptide receptor (FPR) modulators. FPRs are crucial for mediating leukocyte activation during inflammation, and modulating these receptors can have significant anti-inflammatory effects. FPR modulators, including those based on the pyrrolidine-2,5-dione scaffold, show promise in treating conditions characterized by leukocyte-dominant inflammation, such as inflammatory lung diseases, sepsis, and wound healing. The development of these compounds highlights the therapeutic potential of pyrrolidine derivatives in addressing inflammatory disorders (Tsai et al., 2016).
Conjugated Polymers and Electronic Devices
Derivatives similar to 3-((4-Methoxyphenyl)amino)-1-(naphthalen-1-yl)pyrrolidine-2,5-dione have been used in the development of conjugated polymers for electronic devices. Polymers containing electron-deficient units like pyrrolidine-2,5-diones have shown potential in applications ranging from high-quality pigments to solar cells and fluorescence imaging. The unique optical and electrochemical properties of these polymers, derived from their structured conjugation and electron affinity, underscore the utility of pyrrolidine-based derivatives in advancing material science and technology (Deng et al., 2019).
properties
IUPAC Name |
3-(4-methoxyanilino)-1-naphthalen-1-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-26-16-11-9-15(10-12-16)22-18-13-20(24)23(21(18)25)19-8-4-6-14-5-2-3-7-17(14)19/h2-12,18,22H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPBDHKJQIWFOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-ethoxy-2-(4-methoxyphenyl)-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2769499.png)

![2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2769501.png)
![2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2769502.png)
![[4-[(4-Methylpiperazin-1-yl)methyl]phenyl]methanamine;trihydrochloride](/img/structure/B2769504.png)
![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2769505.png)


![1,4-dimethyl-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2769508.png)

![N'-[(1-benzyl-4-piperidinyl)carbonyl]-2-naphthalenesulfonohydrazide](/img/structure/B2769512.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-2-(2,4-difluorophenyl)-N-methylacetamide](/img/structure/B2769514.png)